N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide
Description
N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone linking a 3,4-dimethoxybenzyl group to a 5-methoxyindole moiety.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-17-5-6-18-16(13-17)8-10-23(18)11-9-21(24)22-14-15-4-7-19(26-2)20(12-15)27-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,22,24) |
InChI Key |
GMLLDOPNXQLFOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride and 5-methoxyindole.
Formation of Intermediate: The 3,4-dimethoxybenzyl chloride is reacted with a suitable amine to form the corresponding benzylamine intermediate.
Coupling Reaction: The benzylamine intermediate is then coupled with 5-methoxyindole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Amidation: The final step involves the amidation of the coupled product with a suitable acylating agent to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl or indole derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone, a methoxy-substituted indole ring, and a dimethoxybenzyl moiety. The arrangement of methoxy groups on the benzyl and indole parts influences its chemical reactivity and biological activity. It has a molecular weight of approximately 368.4 g/mol. Its IUPAC name is N-[(3,4-dimethoxyphenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide.
Scientific Research Applications
this compound is studied for its potential biological activities and applications in medicinal chemistry.
Biological Activity
Preliminary studies show that this compound may have biological activities, and it has been investigated for potential anti-inflammatory, anticancer, and neuroprotective effects. The mechanism of action may involve modulation of specific molecular targets such as enzymes or receptors, leading to alterations in cellular signaling pathways.
Anticancer Properties
The compound may exhibit cytotoxic activity against various cancer cell lines and can induce apoptosis and inhibit cell proliferation in neuroblastoma and glioblastoma cells.
Synthesis
The synthesis of this compound typically involves multiple steps:
- The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzyl chloride and 5-methoxyindole.
- The 3,4-dimethoxybenzyl chloride is reacted with a suitable amine to form the corresponding benzylamine intermediate.
- The benzylamine intermediate is then coupled with 5-methoxyindole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
- The final step involves the amidation of the coupled product with a suitable acylating agent to form the desired propanamide.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Propanamide Linkages
(a) N-(3,4-dichlorophenyl)propanamide (Propanil)
- Structure : Features a propanamide group linked to a 3,4-dichlorophenyl ring.
- Key Differences : Replaces methoxy groups with chlorine atoms, reducing electron-donating effects and increasing hydrophobicity.
- Functional Impact : Propanil is a herbicide, highlighting the role of arylpropanamides in agrochemical activity. The absence of an indole moiety in propanil limits its application in receptor-targeted therapies compared to the target compound .
(b) 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)
- Structure : Contains a propanamide chain connecting a 4-chlorobenzoyl-substituted indole to a methylsulfonyl group.
- The chlorobenzoyl group may confer stronger electrophilic character compared to the dimethoxybenzyl group in the target compound.
- Synthetic Pathway : Prepared via coupling of a carboxylic acid with methanesulfonamide, suggesting a route adaptable for synthesizing the target compound .
Indole-Containing Analogues
(a) (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (Compound 22)
- Structure : Includes a 4-methoxyindole linked to a 3-chlorobenzyl group via a hydroxymethyl bridge.
- Key Differences : The absence of a propanamide linker reduces conformational flexibility. The benzyl chloride substituent may enhance reactivity in cross-coupling reactions.
- Synthetic Insight : Synthesized via NaBH4 reduction, indicating that similar reductive steps could be applied to modify the target compound’s indole moiety .
(b) 1-(1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)-N-(2,4-dimethoxybenzyl)methanamine (Compound 35)
- Structure : Combines a dichlorobenzyl-substituted indole with a 2,4-dimethoxybenzylamine group.
- Key Differences : The amine linker instead of propanamide may alter binding affinity in biological targets. The 2,4-dimethoxybenzyl group mirrors the 3,4-dimethoxybenzyl group in the target compound, suggesting shared hydrophobic interaction profiles.
Functional Group Analysis
Methoxy Substitutents
- The 3,4-dimethoxybenzyl and 5-methoxyindole groups in the target compound provide electron-rich aromatic systems, enhancing π-π stacking and hydrogen-bonding capabilities. This contrasts with chlorine-substituted analogs (e.g., propanil), which prioritize steric and electronic effects over polarity .
Propanamide Linker
- This contrasts with rigid linkers in compounds like 7a and 7b (from ), where thiophene and pyrazole rings restrict mobility .
Biological Activity
N-(3,4-dimethoxybenzyl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Compound Overview
Chemical Structure:
- Molecular Formula: C21H24N2O4
- Molecular Weight: 368.4 g/mol
- IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide
The compound features a propanamide backbone, a methoxy-substituted indole ring, and a dimethoxybenzyl moiety, which contribute to its unique biological properties.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic activity against various cancer cell lines. Research has shown that it can induce apoptosis and inhibit cell proliferation in neuroblastoma and glioblastoma cells. For instance, in one study:
- Cell Lines Tested: U87 and SK glioblastoma cells.
- Results:
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.
The mechanism of action involves:
- Target Interaction: The compound may interact with specific enzymes or receptors involved in cell signaling pathways.
- Pathway Modulation: It is suggested to modulate pathways related to apoptosis, cell cycle regulation, and inflammation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
